methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure It contains a thiazolidine ring, a benzylidene group, and various substituents including bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common route starts with the preparation of the thiazolidine ring, followed by the introduction of the benzylidene group and the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a product with different halogen atoms or other substituents.
Scientific Research Applications
Methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate exerts its effects involves interactions with molecular targets and pathways. The thiazolidine ring and benzylidene group can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Shares similar halogen substituents but lacks the thiazolidine ring.
Methyl 2,4-dioxo-1,3-thiazolidine-3-yl propanoate: Similar core structure but different substituents.
Uniqueness
Methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combination of a thiazolidine ring, benzylidene group, and multiple halogen and methoxy substituents. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO5S/c1-7(14(20)23-3)18-13(19)11(24-15(18)21)6-8-4-9(16)12(22-2)10(17)5-8/h4-7H,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLVWWSTGMHDKB-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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